(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride
Description
(S)-N-(Pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride (CAS: 1568240-47-0) is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a butane-1-sulfonamide group. Its stereochemistry at the pyrrolidine nitrogen confers specificity in molecular interactions, making it a candidate for pharmaceutical development, particularly in neuropsychiatric and receptor-targeted therapies.
Properties
Molecular Formula |
C8H19ClN2O2S |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]butane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
FPSUPWXYYAFUAJ-QRPNPIFTSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@H]1CCNC1.Cl |
Canonical SMILES |
CCCCS(=O)(=O)NC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a series of reactions to introduce the butane-1-sulfonamide group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Modified pyrrolidine derivatives.
Scientific Research Applications
Overview
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features allow it to interact with biological systems, making it a candidate for therapeutic applications. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways.
Key Applications :
- Inhibition of Enzymes : The compound has been shown to inhibit carbonic anhydrases, which are critical for maintaining acid-base balance in organisms. This inhibition can have therapeutic implications for conditions like glaucoma and certain cancers .
Biological Studies
The compound is utilized in biological assays to study enzyme interactions and the effects of sulfonamide compounds on cellular processes.
Case Study Example :
In a study evaluating the inhibitory effects on human carbonic anhydrase II (hCAII), this compound demonstrated significant inhibitory activity, with an IC50 value indicating potent inhibition compared to standard inhibitors like acetazolamide .
Industrial Applications
Beyond medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Structural Differences
The compound is part of a broader class of pyrrolidine derivatives with varying substituents. Below is a comparative analysis of its structural and commercial attributes against closely related analogs:
Pharmacological and Physicochemical Properties
- Sulfonamide vs. Amide Groups: The sulfonamide group in the target compound provides stronger hydrogen-bond acceptor/donor capabilities compared to acetamide or isobutyramide derivatives. This could enhance binding to polar residues in receptor pockets (e.g., serotonin or dopamine receptors) but may reduce blood-brain barrier penetration due to increased polarity .
- In contrast, the linear butane chain in the target compound balances hydrophobicity and steric bulk .
- Complex Analogs (e.g., 10d): Compound 10d (from ) incorporates a fluorophenylsulfonyl group and a quinoline scaffold, which likely enhances receptor affinity and selectivity for 5-HT6/D3 targets. However, its higher molecular weight and complexity may compromise pharmacokinetic profiles compared to simpler sulfonamides .
Commercial Availability and Research Utility
- In contrast, (S)-N-(pyrrolidin-3-yl)acetamide HCl (10 suppliers) is widely accessible, indicating broader utility in medicinal chemistry as a versatile intermediate .
Biological Activity
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chiral sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₇H₁₈ClN₂O₂S
- Molecular Weight : Approximately 192.28 g/mol
The compound features a sulfonamide functional group linked to a butane chain, with a pyrrolidine moiety that contributes to its unique properties. Its reactivity primarily involves nucleophilic substitution reactions typical of sulfonamides, allowing for the formation of various derivatives.
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in inflammatory and infectious processes. The structural characteristics of the compound enable effective interaction with biological targets, suggesting potential therapeutic applications in treating various diseases.
Pharmacological Effects
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may exhibit similar effects.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Case Studies
A limited number of studies have specifically focused on this compound; however, related compounds have demonstrated significant biological activities:
- Anticonvulsant Activity : Analogues of pyrrolidine-containing compounds have shown efficacy in seizure models, highlighting the potential for this compound to exhibit similar properties .
| Compound | Activity | Reference |
|---|---|---|
| Compound 1 | Anticonvulsant (ED50 = 18.4 mg/kg) | |
| Compound 2 | Cytotoxic against Jurkat cells (IC50 < doxorubicin) |
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications to the pyrrolidine ring and sulfonamide group can significantly influence biological activity. For instance, substituents on the phenyl ring or variations in the alkyl chain length can enhance or diminish activity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
